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Compound of Interest

Compound Name: Ipatasertib

Cat. No.: B1662790

Introduction

Ipatasertib, also known as GDC-0068, is a potent and highly selective, orally bioavailable
small-molecule inhibitor of the serine/threonine protein kinase Akt (also known as protein
kinase B).[1][2] It is an ATP-competitive pan-Akt inhibitor, targeting all three isoforms of the
enzyme (Aktl, Akt2, and Akt3).[2][3][4] Developed by Genentech in collaboration with Array
Biopharma, Ipatasertib is under investigation for the treatment of various cancers, particularly
those with a dysregulated PI3K/Akt/mTOR signaling pathway.[5][6] This pathway is frequently
hyperactivated in tumorigenesis and can contribute to resistance to other anticancer therapies.

[115]

Discovery and Mechanism of Action

The discovery of Ipatasertib originated from the screening and optimization of a series of 6,7-
dihydro-5H-cyclopenta[d]pyrimidine compounds.[3] This effort led to the identification of a
molecule with potent inhibitory activity against all Akt isoforms, while showing weak
suppression of other protein kinases.[3]

The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates a multitude of
cellular processes, including cell growth, proliferation, survival, and metabolism.[5][7] In many
cancers, genetic alterations in key proteins of this pathway, such as PTEN, PI3K, and AKT, lead
to its hyperactivation, promoting uncontrolled cell growth.[7]
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Ipatasertib exerts its therapeutic effect by binding to the ATP-binding pocket of Akt, which
inhibits its kinase activity.[7] This action prevents the phosphorylation of downstream
substrates, effectively blocking the signaling cascade.[7] The inhibition of Akt signaling by
Ipatasertib leads to several anti-cancer effects:

 Induction of Apoptosis: Ipatasertib can induce p53-independent apoptosis. It achieves this
by activating the FoxO3a and NF-kB pathways, which leads to the upregulation of PUMA
(p53 upregulated modulator of apoptosis) and subsequent Bax-mediated intrinsic
mitochondrial apoptosis.[4]

e Cell Cycle Arrest: By inhibiting the Akt/mTOR pathway, Ipatasertib can disrupt cell cycle
progression.[3] For instance, it has been shown to induce G1 or G2 phase arrest in a dose-
dependent manner in certain cancer cell lines.[8]

« Inhibition of Proliferation and Migration: Preclinical studies have demonstrated that
Ipatasertib has potent anti-proliferative effects and can inhibit cell migration in various solid
tumors.[8]

The efficacy of Ipatasertib has been observed in both preclinical models and clinical trials. It
has shown significant suppression of Akt signaling in human cancer cell lines and tumor
xenograft mouse models, leading to reduced cancer cell viability. Clinical trials are actively
evaluating Ipatasertib, often in combination with other therapies like paclitaxel, for cancers
such as metastatic triple-negative breast cancer and metastatic castration-resistant prostate
cancer.[3][9]

Quantitative Data

The inhibitory potency of Ipatasertib against the three Akt isoforms is summarized in the table
below.
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Target IC50 (nM)
Aktl 5

Akt2 18

Akt3 8

Data sourced from MedChemExpress.[2]

Signaling Pathway and Inhibition

The following diagram illustrates the PI3K/Akt/mTOR signaling pathway and the point of

intervention by Ipatasertib.
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Caption: The PI3K/Akt/mTOR signaling pathway and Ipatasertib’s point of inhibition.
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Chemical Synthesis Process

The manufacturing process for Ipatasertib is a convergent synthesis, which involves the
preparation of two key chiral intermediates that are later coupled to form the final molecule.[10]
[11] The overall synthesis consists of ten steps with eight isolated intermediates.[10][12] A
notable aspect of the synthesis is the use of enzyme or metal catalysis to introduce all three
stereocenters of the molecule.[10][12]

IUPAC Name: (S)-2-(4-Chlorophenyl)-1-(4-((5R,7R)-7-hydroxy-5-methyl-6,7-dihydro-5H-
cyclopenta[d]pyrimidin-4-yl)piperazin-1-yl)-3-(isopropylamino)propan-1-one.[6]

Key Intermediates and Strategy

o Trans-substituted Cyclopentylpyrimidine Intermediate: This component contains two
stereocenters. One is a methyl group, the stereochemistry of which is established through
the enzymatic resolution of a triester starting material. The adjacent hydroxyl group's
stereochemistry is installed via a highly diastereoselective asymmetric reduction of the
corresponding ketone substrate, often using a biocatalytic method.[11][13]

e [(2-amino Acid Intermediate: This second chiral fragment is produced using an asymmetric
aminomethylation, also known as a Mannich reaction.[11] An alternative, halide-activated,
Ru-catalyzed asymmetric hydrogenation of a vinylogous carbamic acid has also been
reported to produce this intermediate in high yield and enantioselectivity.[13]

Convergent Synthesis Workflow

The general workflow for the synthesis of Ipatasertib is depicted below.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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